molecular formula C19H32O3 B14074259 Methyl 8-oxooctadec-9-ynoate CAS No. 101330-74-9

Methyl 8-oxooctadec-9-ynoate

Cat. No.: B14074259
CAS No.: 101330-74-9
M. Wt: 308.5 g/mol
InChI Key: NLEWYDKBCGSSNV-UHFFFAOYSA-N
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Description

Methyl 8-oxooctadec-9-ynoate is a chemical compound belonging to the class of fatty acid esters It is characterized by the presence of an ester functional group and a triple bond within its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-oxooctadec-9-ynoate can be synthesized through several methods. One common approach involves the oxidation of methyl octadec-9-ynoate using selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields this compound along with other regioisomeric products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using selenium dioxide and tert-butyl hydroperoxide. The reaction conditions are optimized to maximize the yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxooctadec-9-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxy and keto derivatives.

    Reduction: Reduction of the keto group can yield corresponding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Methyl 8-hydroxy-octadec-9-ynoate and other hydroxy derivatives.

    Reduction: Methyl 8-hydroxy-octadec-9-ynoate.

Scientific Research Applications

Methyl 8-oxooctadec-9-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-oxooctadec-9-ynoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. For example, molecular docking studies have shown its potential to interact with targets related to obesity, such as pancreatic lipase and fat and obesity protein .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-oxo-octadec-9-ynoate
  • Methyl 8-hydroxy-octadec-9-ynoate
  • Methyl 8,11-dihydroxy-octadec-9-ynoate

Uniqueness

Methyl 8-oxooctadec-9-ynoate is unique due to its specific structural features, including the presence of both a keto group and a triple bond. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

101330-74-9

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 8-oxooctadec-9-ynoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h3-11,13-14,16-17H2,1-2H3

InChI Key

NLEWYDKBCGSSNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC(=O)CCCCCCC(=O)OC

Origin of Product

United States

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